
4-Bromo-2-chloro-5-fluorobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated fluoroarenes can be complex due to the presence of multiple reactive sites. The paper titled "Regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes" suggests that deprotonation of fluoroarenes with additional halogen substituents typically occurs next to the fluorine atom when using a superbase reagent . This indicates that for the synthesis of a compound like 4-bromo-2-chloro-5-fluorobenzoyl chloride, one might need to carefully select the reagents and conditions to ensure regioselective functionalization.
Molecular Structure Analysis
The molecular structure of 4-bromo-2-chloro-5-fluorobenzoyl chloride would be characterized by the presence of three different halogens, which would influence its electronic distribution and reactivity. The ortho-lithiation study implies that the relative position of halogens affects the site of deprotonation, which is a key step in further functionalization of the aromatic ring .
Chemical Reactions Analysis
The chemical reactions involving halogenated fluoroarenes can be diverse. The synthesis of 4-chloro-2,5-difluorobenzoic acid from a related compound, 2,5-difluoroaniline, involves a Sandmeyer reaction, bromination, and a Grignard reaction . This suggests that for synthesizing a compound like 4-bromo-2-chloro-5-fluorobenzoyl chloride, similar reactions could be employed, with careful optimization of conditions such as the bromination temperature and time to achieve the desired halogenation pattern.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-bromo-2-chloro-5-fluorobenzoyl chloride are not directly reported, the properties of halogenated fluoroarenes in general can be inferred. The presence of multiple halogens would likely result in a compound with high molecular weight and density, and the specific arrangement of halogens would affect its boiling point, melting point, and solubility. The purity and yield of such compounds are critical, as demonstrated by the synthesis of 4-chloro-2,5-difluorobenzoic acid, where a purity of 99.16% was achieved .
Aplicaciones Científicas De Investigación
Regioselective Ortho-lithiation of Chloro and Bromo Substituted Fluoroarenes
The compound 4-Bromo-2-chloro-5-fluorobenzoyl chloride finds application in regioselective ortho-lithiation processes. A study demonstrated that fluoroarenes with chlorine or bromine substituents undergo deprotonation adjacent to a fluorine when treated with specific reagents. This method was shown to produce various chloro and fluoro benzoic acids efficiently (Mongin & Schlosser, 1996).
Reductive Dechlorination by Alcaligenes Denitrificans
Alcaligenes denitrificans NTB-1, a bacterium, can utilize compounds like 4-bromo- and 4-iodobenzoate as carbon and energy sources. This organism employs a hydrolytic dehalogenation process, converting these compounds into hydroxybenzoate. This reaction is a novel type for aerobic organisms, indicating the possible utility of halogenated compounds, such as 4-Bromo-2-chloro-5-fluorobenzoyl chloride, in microbial metabolic pathways (van den Tweel, Kok, & de Bont, 1987).
Gas Electron Diffraction and Molecular Structure Analysis
The molecular structures of halogen-substituted benzoic acids, including compounds similar to 4-Bromo-2-chloro-5-fluorobenzoyl chloride, have been investigated using gas electron diffraction. This research provided insights into the molecular or conformational behavior of such compounds, useful in understanding their chemical properties and reactions (Johansen, Dahl, & Hagen, 2013).
Electrochemical Fluorination of Aromatic Compounds
4-Bromo-2-chloro-5-fluorobenzoyl chloride can be involved in the electrochemical fluorination of aromatic compounds. Studies have explored the side reactions during the fluorination of halobenzenes, providing valuable information for optimizing fluorination processes in organic synthesis (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Novel Synthesis of 4H-1,4-Benzoxazines
In the field of organic synthesis, 4-Bromo-2-chloro-5-fluorobenzoyl chloride-related compounds have been utilized in novel synthesis methods. For instance, the synthesis of 4H-1,4-benzoxazine compounds from related halogenated benzoates demonstrates the compound's utility in creating diverse chemical structures (Kudo, Furuta, & Sato, 1996).
Safety and Hazards
4-Bromo-2-chloro-5-fluorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage . Inhalation of its dust, fume, gas, mist, vapors, or spray should be avoided . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this chemical .
Propiedades
IUPAC Name |
4-bromo-2-chloro-5-fluorobenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-4-2-5(9)3(7(10)12)1-6(4)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFUAYKLNRHXJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371216 |
Source


|
| Record name | 4-bromo-2-chloro-5-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-5-fluorobenzoyl chloride | |
CAS RN |
203302-93-6 |
Source


|
| Record name | 4-Bromo-2-chloro-5-fluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203302-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2-chloro-5-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

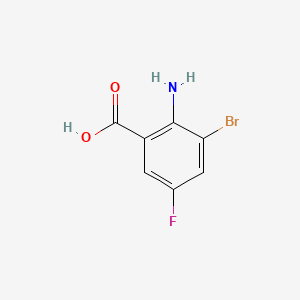
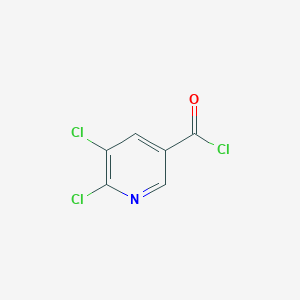
![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)
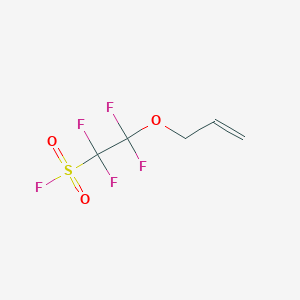
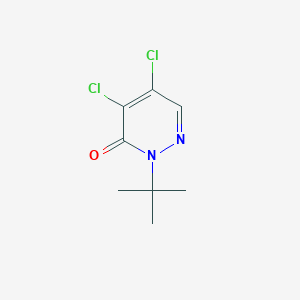
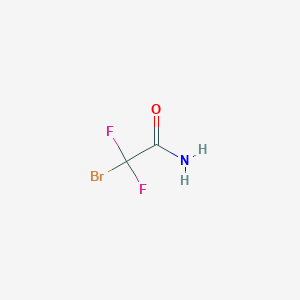


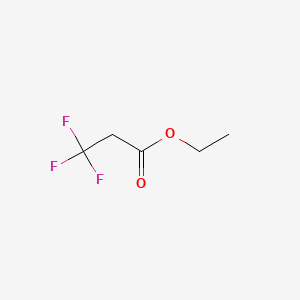

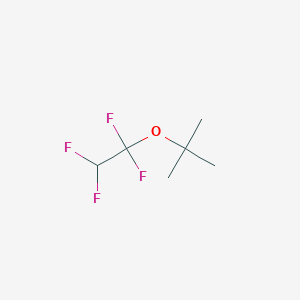

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)
